

Structural Basis of ERCC1-XPF Inhibition by IN-1: A Technical Guide

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis for the inhibition of the ERCC1-XPF endonuclease complex by the small molecule inhibitor, **ERCC1-XPF-IN-1**. This inhibitor, also identified in scientific literature as compound B5 and subsequently as B9, represents a significant advancement in the development of targeted therapies to enhance the efficacy of DNA-damaging cancer treatments.

Introduction to ERCC1-XPF and its Inhibition

The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) complex is a critical structure-specific endonuclease involved in multiple DNA repair pathways, most notably the Nucleotide Excision Repair (NER) pathway.[1][2][3] The NER pathway is essential for removing bulky DNA lesions, such as those induced by UV radiation and platinum-based chemotherapeutic agents like cisplatin.[3] High expression levels of ERCC1-XPF in tumors are often associated with resistance to these therapies.[4]

ERCC1-XPF functions as an obligate heterodimer, where XPF contains the catalytic nuclease domain, and ERCC1 plays a crucial role in substrate recognition and positioning of the complex onto the DNA.[5] The interaction between the two proteins is mediated by their C-terminal double helix-hairpin-helix (HhH2) domains and is essential for the stability and activity of the complex.[5] Disruption of this protein-protein interaction (PPI) presents a compelling strategy for inhibiting ERCC1-XPF activity.



ERCC1-XPF-IN-1 was rationally designed as a potent inhibitor that disrupts the ERCC1-XPF interaction.[1][2][3] By targeting the heterodimerization interface, IN-1 effectively abrogates the endonuclease activity of the complex, thereby sensitizing cancer cells to DNA-damaging agents.

Quantitative Data for ERCC1-XPF-IN-1

The inhibitory activity of **ERCC1-XPF-IN-1** has been characterized through a series of in vitro and cell-based assays. The key quantitative data are summarized in the table below.



Parameter	Value	Assay Type	Description	Reference
IC50	0.49 μΜ	Fluorescence- Based Endonuclease Assay	Concentration of IN-1 required to inhibit 50% of the ERCC1-XPF endonuclease activity in a cell-free system.	[1][2][3]
Binding Affinity	Improved over parent compound	In Silico Molecular Dynamics	Computational studies predicted enhanced binding affinity to the XPF HhH2 domain compared to the parent compound F06.	[1][6]
Cellular Activity	Significant inhibition of CPD removal	Cellular NER Assay	Demonstrated inhibition of the removal of UV-induced cyclobutane pyrimidine dimers (CPDs) in colorectal cancer cells.	[3]
Chemosensitizati on	Potentiation of cyclophosphamid e toxicity	Cellular Viability Assay	Increased the cytotoxic effect of the DNA cross-linking agent cyclophosphamid e in colorectal cancer cells.	[3]



Structural Basis of Inhibition

The development of **ERCC1-XPF-IN-1** was guided by a structure-based drug design approach, leveraging the known crystal structure of the ERCC1-XPF HhH2 heterodimerization domains (PDB ID: 1Z00).[1][5] The inhibitor was designed to mimic the key interactions of the ERCC1 subunit within a hydrophobic pocket on the surface of the XPF HhH2 domain.

Mechanism of Action: **ERCC1-XPF-IN-1** acts as a protein-protein interaction inhibitor. It competitively binds to a pocket on the HhH2 domain of XPF that is normally occupied by a critical phenylalanine residue (Phe293) from ERCC1.[7][8] By occupying this pocket, IN-1 physically obstructs the binding of ERCC1 to XPF, leading to the destabilization of the heterodimer and a loss of endonuclease activity.

Molecular Interactions: Computational modeling and molecular dynamics simulations have elucidated the putative binding mode of IN-1.[1][6] The inhibitor is predicted to form a network of hydrophobic and polar interactions within the XPF binding pocket, thereby achieving its high affinity and inhibitory potency. The rational design involved modifications to a parent compound (F06) to optimize these interactions.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of **ERCC1-XPF-IN-1**.

Recombinant Human ERCC1-XPF Protein Purification

- Expression: Full-length human XPF and ERCC1 are co-expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. A purification tag (e.g., 6xHis-tag) is typically appended to one of the subunits (e.g., ERCC1) to facilitate purification.
- Lysis: Infected Sf9 cells are harvested and lysed in a buffer containing a mild detergent (e.g.,
 0.01% CHAPS), protease inhibitors, and DNase.
- Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA agarose column. The column is washed extensively to remove nonspecifically bound proteins.



- Elution: The ERCC1-XPF complex is eluted using a buffer containing imidazole.
- Size-Exclusion Chromatography: The eluted fractions are further purified by gel filtration chromatography (e.g., Superdex 200 column) to separate the heterodimer from aggregates and other contaminants.
- Concentration and Storage: The purified protein is concentrated and stored at -80°C in a buffer containing glycerol.

Fluorescence-Based Endonuclease Activity Assay

This assay measures the cleavage of a specific DNA substrate by ERCC1-XPF in real-time.[9] [10][11]

- Substrate Design: A stem-loop oligonucleotide substrate is used, which is labeled with a fluorophore (e.g., 6-FAM) at the 5'-end and a quencher (e.g., Dabcyl) at the 3'-end. In its intact state, the fluorescence is quenched due to the proximity of the fluorophore and quencher.
- Reaction Mixture: The reaction is performed in a 96-well plate. Each well contains the
 reaction buffer (e.g., 25 mM HEPES pH 8.0, 40 mM NaCl, 10% glycerol, 0.5 mM βmercaptoethanol, 0.1 mg/ml BSA), a divalent metal cofactor (e.g., 0.4 mM MnCl2), and the
 DNA substrate (e.g., 100 fmol).[12]
- Inhibitor Addition: Varying concentrations of ERCC1-XPF-IN-1 (or vehicle control) are added to the wells.
- Initiation of Reaction: The reaction is initiated by the addition of purified ERCC1-XPF protein (e.g., 20-200 fmol).
- Fluorescence Reading: The fluorescence intensity is measured over time at 30°C using a microplate reader. Cleavage of the substrate by ERCC1-XPF separates the fluorophore from the quencher, resulting in an increase in fluorescence.
- Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.



Proximity Ligation Assay (PLA) for ERCC1-XPF Interaction

The Proximity Ligation Assay (PLA) is an immunofluorescence-based method to visualize and quantify protein-protein interactions in situ.[13][14][15][16]

- Cell Culture and Treatment: Cells (e.g., A549 lung cancer cells) are cultured on coverslips and treated with **ERCC1-XPF-IN-1** or a vehicle control for a specified period.
- Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
- Primary Antibody Incubation: The cells are incubated with a pair of primary antibodies raised in different species that specifically recognize ERCC1 and XPF.
- PLA Probe Incubation: The cells are then incubated with secondary antibodies that are conjugated to unique oligonucleotides (PLA probes). These probes will bind to the primary antibodies.
- Ligation: If the ERCC1 and XPF proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are joined together by a ligase to form a circular DNA molecule.
- Amplification: The circular DNA is amplified by a rolling-circle amplification mechanism using a polymerase, generating a long DNA product that remains anchored to the site of the interaction.
- Detection: The amplified DNA is visualized by the hybridization of fluorescently labeled oligonucleotides.
- Imaging and Quantification: The cells are imaged using a fluorescence microscope. The
 number of fluorescent spots per cell, representing individual ERCC1-XPF interactions, is
 quantified using image analysis software. A decrease in the number of spots in inhibitortreated cells compared to control cells indicates disruption of the protein-protein interaction.

Visualizations

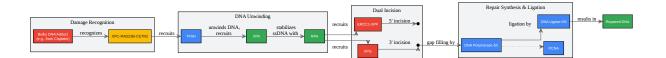


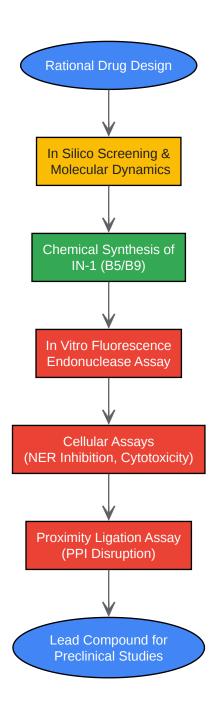




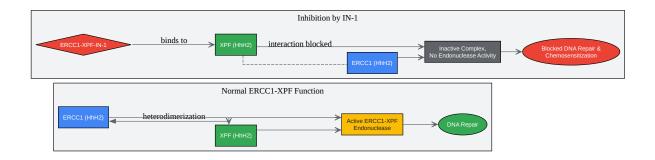
The following diagrams illustrate the key pathways and workflows related to the inhibition of ERCC1-XPF by IN-1.











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